molecular formula C15H13BrN4O B2704661 3-[3-[(4-Bromopyrazol-1-yl)methyl]azetidine-1-carbonyl]benzonitrile CAS No. 2415524-44-4

3-[3-[(4-Bromopyrazol-1-yl)methyl]azetidine-1-carbonyl]benzonitrile

Cat. No. B2704661
CAS RN: 2415524-44-4
M. Wt: 345.2
InChI Key: BLEMGZDSMPSJHN-UHFFFAOYSA-N
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Description

The compound appears to contain a bromopyrazole group, an azetidine group, and a benzonitrile group . Bromopyrazoles are a type of organic compound that contain a pyrazole ring (a five-membered ring with two nitrogen atoms) and a bromine atom . Azetidines are four-membered rings containing three carbon atoms and one nitrogen atom . Benzonitrile is an aromatic organic compound with a cyano group (-C≡N) attached to a benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties might include its state of matter at room temperature, its solubility in various solvents, and its melting and boiling points .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to provide a detailed analysis .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, many brominated compounds are considered hazardous due to the potential release of bromine .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use in the synthesis of other compounds, its potential biological activity, or its physical and chemical properties .

properties

IUPAC Name

3-[3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O/c16-14-6-18-20(10-14)9-12-7-19(8-12)15(21)13-3-1-2-11(4-13)5-17/h1-4,6,10,12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEMGZDSMPSJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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